![molecular formula C12H15N2NaO3 B1260837 Hexobarbital sodium CAS No. 50-09-9](/img/structure/B1260837.png)
Hexobarbital sodium
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Overview
Description
A barbiturate that is effective as a hypnotic and sedative.
Scientific Research Applications
1. Historical Perspective in Intravenous Anesthesia
Hexobarbital sodium, originally known as hexobarbitone, played a significant role in the development of intravenous anesthesia. It was among the early intravenous barbiturates used extensively in Europe. Its introduction led to major changes in anesthesia practices, paving the way for modern techniques in intravenous anesthesia (Ball & Westhorpe, 2001).
2. Metabolic Pathways and Stereoselective Metabolism
Research on hexobarbital has uncovered new aspects of its metabolism, including stereoselective metabolism and novel metabolic pathways via glutathione conjugation. This research has provided insights into the detailed enzymatic processes involved in the metabolism of hexobarbital and its enantiomers (Takenoshita & Toki, 2004).
3. Interaction with Other Anesthetic Agents
Studies have been conducted to understand the interactions between hexobarbital and other anesthetic agents like thiopental. These studies provide valuable insights into the synergistic effects and pharmacokinetics of drug combinations used in anesthesia (Norberg & Wahlström, 2009).
4. Neurophysiological Studies
Hexobarbital has been used in neurophysiological studies, such as exploring changes in heart rate and variability during anesthesia tests. This research contributes to a better understanding of the neural mechanisms of anesthesia and its effects on the autonomic nervous system (Ahern et al., 2001).
5. Predicting Susceptibility to Stress Disorders
Innovative research has used hexobarbital sleep tests to predict susceptibility or resistance to stress disorders like PTSD in experimental models. This approach helps in understanding the biological basis of stress-related disorders and their potential treatment strategies (Komelkova et al., 2020).
properties
CAS RN |
50-09-9 |
---|---|
Product Name |
Hexobarbital sodium |
Molecular Formula |
C12H15N2NaO3 |
Molecular Weight |
258.25 g/mol |
IUPAC Name |
sodium;5-(cyclohexen-1-yl)-1,5-dimethylpyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C12H16N2O3.Na/c1-12(8-6-4-3-5-7-8)9(15)13-11(17)14(2)10(12)16;/h6H,3-5,7H2,1-2H3,(H,13,15,17);/q;+1/p-1 |
InChI Key |
SQMCFUSVGSBKFK-UHFFFAOYSA-M |
SMILES |
CC1(C(=O)[N-]C(=O)N(C1=O)C)C2=CCCCC2.[Na+] |
Canonical SMILES |
CC1(C(=O)[N-]C(=O)N(C1=O)C)C2=CCCCC2.[Na+] |
Other CAS RN |
50-09-9 |
synonyms |
Evipan Hexenal Hexobarbital Hexobarbital, Sodium Hexobarbitone Sodium Hexobarbital |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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